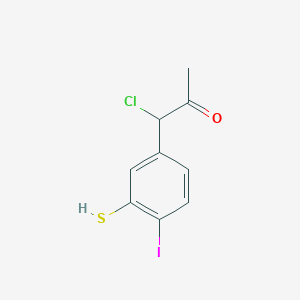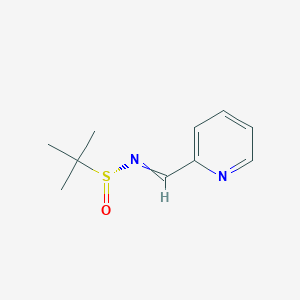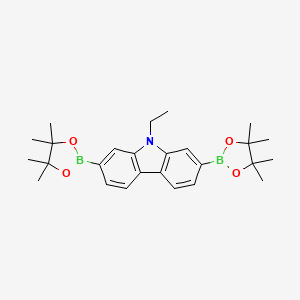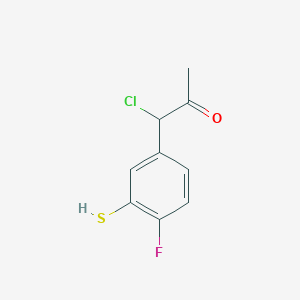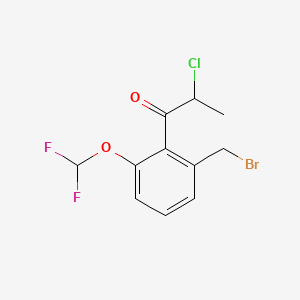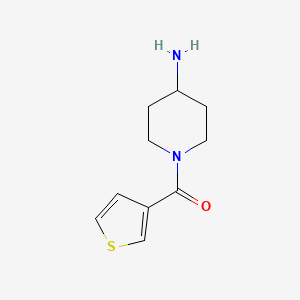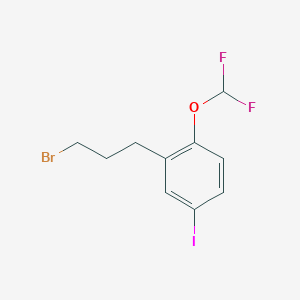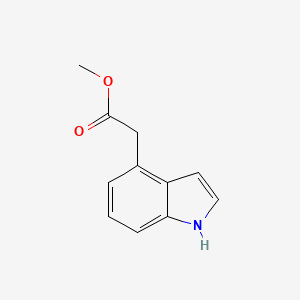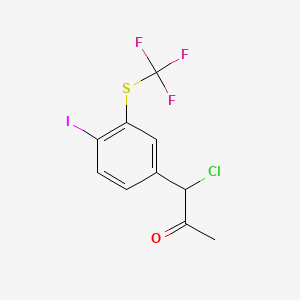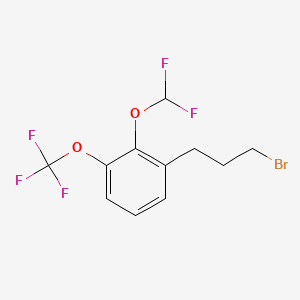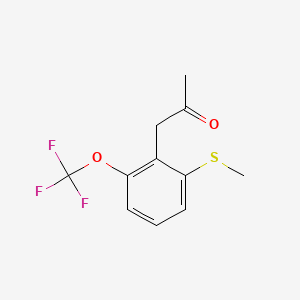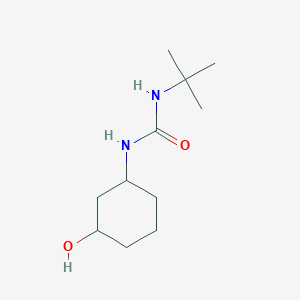
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea is an organic compound featuring a tert-butyl group and a hydroxycyclohexyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea typically involves the reaction of tert-butyl isocyanate with 3-hydroxycyclohexylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .
化学反应分析
Types of Reactions
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The urea moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce different alcohol derivatives.
科学研究应用
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications .
相似化合物的比较
Similar Compounds
- 1-(Tert-butyl)-3-(3-hydroxyphenyl)urea
- 1-(Tert-butyl)-3-(3-hydroxypropyl)urea
- 1-(Tert-butyl)-3-(3-hydroxybenzyl)urea
Uniqueness
1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea is unique due to the presence of the hydroxycyclohexyl moiety, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
1-tert-butyl-3-(3-hydroxycyclohexyl)urea |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)13-10(15)12-8-5-4-6-9(14)7-8/h8-9,14H,4-7H2,1-3H3,(H2,12,13,15) |
InChI 键 |
FTEKINLYIPWVOD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)NC1CCCC(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


